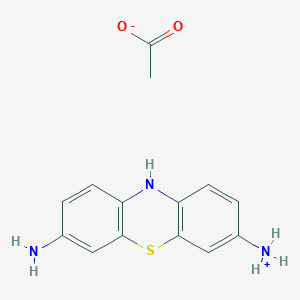
(7-amino-10H-phenothiazin-3-yl)azanium;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-amino-10H-phenothiazin-3-yl)azanium;acetate is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied for its diverse biological and chemical properties. Phenothiazine derivatives are known for their applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents . The compound features an amino group at the 7th position and an azanium ion, making it a unique and versatile molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-amino-10H-phenothiazin-3-yl)azanium;acetate typically involves the following steps:
Nitration: The phenothiazine core is nitrated to introduce a nitro group at the 7th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Azanium Ion: The amino group is protonated to form the azanium ion.
Acetate Formation: The final step involves the reaction with acetic acid to form the acetate salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(7-amino-10H-phenothiazin-3-yl)azanium;acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the 3rd and 7th positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
(7-amino-10H-phenothiazin-3-yl)azanium;acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential antipsychotic and antihistaminic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of (7-amino-10H-phenothiazin-3-yl)azanium;acetate involves its interaction with various molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates neurotransmitter release and reuptake, thereby affecting neuronal signaling and activity.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Known for its antihistaminic and antiemetic properties.
Thioridazine: Used in the treatment of schizophrenia.
Uniqueness
(7-amino-10H-phenothiazin-3-yl)azanium;acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable salts with acetic acid enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H15N3O2S |
|---|---|
Peso molecular |
289.35 g/mol |
Nombre IUPAC |
(7-amino-10H-phenothiazin-3-yl)azanium;acetate |
InChI |
InChI=1S/C12H11N3S.C2H4O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;1-2(3)4/h1-6,15H,13-14H2;1H3,(H,3,4) |
Clave InChI |
QMRGRHOPRNNIJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)[O-].C1=CC2=C(C=C1[NH3+])SC3=C(N2)C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361213.png)

![Benzene, 1-methyl-4-[[(4-methylphenyl)sulfinyl]sulfonyl]-](/img/structure/B13361225.png)
![(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol](/img/structure/B13361228.png)
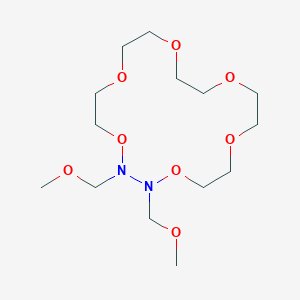
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)

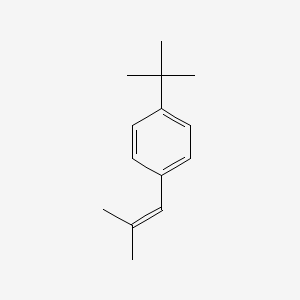

![methyl 5-benzyl-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B13361292.png)
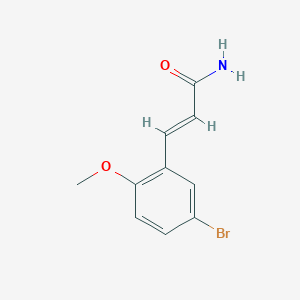
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361305.png)
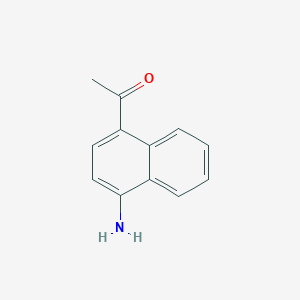
![6-(1-Adamantyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361316.png)
